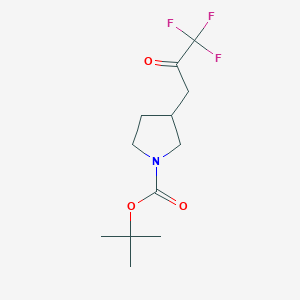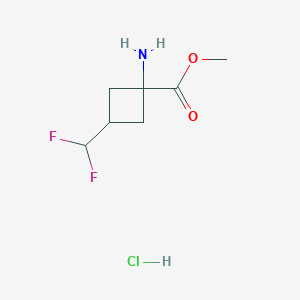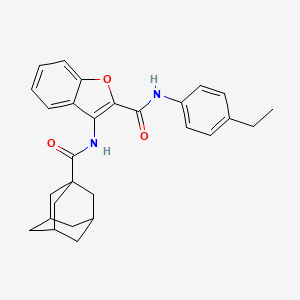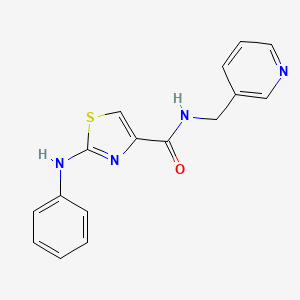![molecular formula C13H7N5O2S2 B2573371 N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide CAS No. 1203253-76-2](/img/structure/B2573371.png)
N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide” is a complex organic compound. It’s a part of the benzo[c][1,2,5]thiadiazole-based electron acceptor family . These compounds have been extensively researched for use in photovoltaics or as fluorescent sensors . They are also used in the synthesis of conjugated donor-acceptor polymers .
Synthesis Analysis
The synthesis of these types of compounds often involves direct C-H arylation polymerization . This process uses two donor moieties and one acceptor unit . The resulting polymers are soluble and characterized .Molecular Structure Analysis
The molecular structure of these compounds is based on the benzo[c][1,2,5]thiadiazole motif . By varying the donor groups while keeping the benzo[c][1,2,5]thiadiazole acceptor group the same, it’s possible to systematically modify the photocatalyst’s optoelectronic and photophysical properties .Chemical Reactions Analysis
These compounds play a role in the fabrication of efficient ternary polymer solar cells (PSCs) . The incorporation of these compounds into a binary active layer results in ternary PSCs with improved power conversion efficiencies .Physical And Chemical Properties Analysis
These compounds have tunable optoelectronic properties with a narrow band gap . They also possess strong light harvesting ability with excellent thermal stability and reasonable solubility .Applications De Recherche Scientifique
- Researchers have explored BTZ-based donor–acceptor systems to enhance photovoltaic efficiency by systematically modifying optoelectronic and photophysical properties .
- Its potential as a bioimaging probe makes it valuable for visualizing cellular structures and processes .
- BTZ-based organophotocatalysts offer an alternative. Although research has mainly focused on heterogeneous systems, exploring homogeneous BTZ-based photocatalysts could lead to sustainable and green photochemical transformations .
- Investigating the potential of N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide against specific pathogens could be worthwhile .
- This modification enhances the performance of photovoltaic devices based on BTZ-containing polymers .
Photovoltaics and Organic Solar Cells
Fluorescent Sensors and Bioimaging Probes
Photocatalysis and Sustainable Chemistry
Antibacterial and Antifungal Properties
Polymer Design and Photovoltaic Performance
Sulfide Oxidation Tuning and Copolymer Design
Mécanisme D'action
Target of Action
The compound is used as a component in the fabrication of polymer solar cells (pscs), where it acts as an electron acceptor .
Mode of Action
N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide interacts with its targets by facilitating charge transportation and light-harvesting in PSCs . The compound’s presence in the active layer of PSCs contributes to improved short-circuit current density, open-circuit voltage, and fill factor .
Biochemical Pathways
The compound affects the photovoltaic properties of PSCs. It is incorporated into a binary active layer based on a wide-bandgap polymer and a low-bandgap acceptor, resulting in ternary PSCs with improved power conversion efficiencies (PCEs) . The compound’s presence drives phase separation and molecular packing of the active layer, thereby enhancing the photovoltaic performance .
Pharmacokinetics
The compound’s impact on the bioavailability of pscs is evident in its contribution to improved pces .
Result of Action
The incorporation of N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide into PSCs results in improved PCEs . The compound enhances the short-circuit current density, open-circuit voltage, and fill factor in PSCs . It also promotes a more balanced charge mobility .
Action Environment
Environmental factors can influence the action, efficacy, and stability of N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide. For instance, the compound’s performance in PSCs can be optimized by controlling its content in the terpolymers . The compound’s action is also influenced by the method of deposition used in the fabrication of PSCs .
Orientations Futures
Propriétés
IUPAC Name |
N-(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)-2,1,3-benzothiadiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7N5O2S2/c19-11(7-3-4-8-9(6-7)18-22-17-8)14-13-16-15-12(20-13)10-2-1-5-21-10/h1-6H,(H,14,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYGBCJMRMTVNNW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=NN=C(O2)NC(=O)C3=CC4=NSN=C4C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7N5O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(4-(N,N-diethylsulfamoyl)benzamido)-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2573290.png)
![4-((1R,5S)-8-azabicyclo[3.2.1]oct-2-ene-8-carbonyl)benzonitrile](/img/structure/B2573291.png)

![2-{2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]ethyl}-1,2-benzisothiazol-3(2H)-one 1,1-dioxide](/img/structure/B2573294.png)
![6,7,8,9-Tetrahydro-5H-pyrimido[1,6-a]azepine-1,3-dione](/img/structure/B2573298.png)



![1-butyl-4-{1-[3-(2-methylphenoxy)propyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one](/img/structure/B2573302.png)




